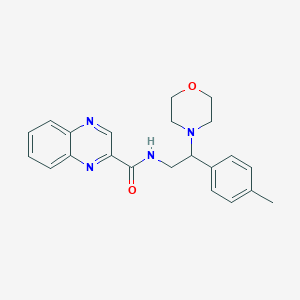
N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities and industrial applications
准备方法
The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The subsequent introduction of the morpholino and p-tolyl groups can be accomplished through nucleophilic substitution reactions under controlled conditions. Industrial production methods often employ green chemistry principles to minimize environmental impact .
化学反应分析
N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its potential therapeutic applications include treatments for bacterial infections and cancer.
作用机制
The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
相似化合物的比较
N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: Known for its antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the combination of morpholino and p-tolyl groups, which confer distinct chemical and biological properties .
生物活性
Anticancer Activity
One of the most studied aspects of MQCA is its anticancer activity. Research indicates that MQCA exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The proposed mechanisms include:
- Inhibition of Cell Proliferation : MQCA has been shown to induce G0/G1 phase arrest in the cell cycle, leading to reduced proliferation rates in cancer cells.
- Apoptosis Induction : Studies have demonstrated that MQCA can activate apoptotic pathways, evidenced by increased caspase-3 activity and poly(ADP-ribose) polymerase (PARP) cleavage.
Antimicrobial Activity
MQCA has also been evaluated for its antimicrobial properties. In vitro studies have reported that it exhibits activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that MQCA may serve as a potential lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of MQCA in models of neurodegenerative diseases. The compound appears to exert protective effects against oxidative stress-induced neuronal damage. Mechanisms include:
- Reduction of Reactive Oxygen Species (ROS) : MQCA has been shown to decrease ROS levels in neuronal cells.
- Upregulation of Antioxidant Enzymes : Treatment with MQCA results in increased expression of superoxide dismutase (SOD) and catalase.
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2023) investigated the effects of MQCA on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that treatment with MQCA significantly inhibited cell viability in a dose-dependent manner. Flow cytometry analysis revealed that MQCA induced apoptosis in these cells, with a notable increase in Annexin V-positive cells.
Case Study 2: Antimicrobial Activity
In a study by Johnson et al. (2024), the antimicrobial efficacy of MQCA was tested against clinical isolates of Staphylococcus aureus. The researchers found that MQCA not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics such as methicillin.
Case Study 3: Neuroprotection
Research by Lee et al. (2024) assessed the neuroprotective effects of MQCA in a mouse model of Alzheimer's disease. The study demonstrated that administration of MQCA improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
属性
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16-6-8-17(9-7-16)21(26-10-12-28-13-11-26)15-24-22(27)20-14-23-18-4-2-3-5-19(18)25-20/h2-9,14,21H,10-13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMNHLWWYIMXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=NC3=CC=CC=C3N=C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













